Rubidium trichloroplumbate

Description

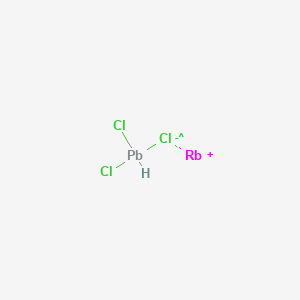

Rubidium trichloroplumbate (CAS 15218-58-3) is an inorganic lead compound with the chemical formula Rb[PbCl₃], consisting of a rubidium cation (Rb⁺) and a trichloroplumbate anion ([PbCl₃]⁻). This compound belongs to the broader class of halogenoplumbates, which are notable for their diverse structural motifs and applications in materials science, particularly in semiconductor research and catalytic systems . The [PbCl₃]⁻ anion adopts a trigonal pyramidal geometry, with lead in the +2 oxidation state coordinated by three chloride ligands. This compound is typically synthesized through the reaction of rubidium chloride (RbCl) with lead(II) chloride (PbCl₂) under controlled stoichiometric conditions. Its crystalline structure and thermal stability have made it a subject of interest in solid-state chemistry .

Propriétés

Numéro CAS |

15218-58-3 |

|---|---|

Formule moléculaire |

Cl3HPbRb |

Poids moléculaire |

400 g/mol |

InChI |

InChI=1S/2ClH.Cl.Pb.Rb.H/h2*1H;;;;/q;;-1;+2;+1;/p-2 |

Clé InChI |

SGSYXERHCSJHRW-UHFFFAOYSA-L |

SMILES |

[Cl-][PbH](Cl)Cl.[Rb+] |

SMILES canonique |

[Cl-][PbH](Cl)Cl.[Rb+] |

Synonymes |

Rubidium trichloroplumbate |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

Recent studies emphasize the following:

Ionic Conductivity : Rb[PbCl₃] exhibits ionic conductivity of ~10⁻⁴ S/cm at 300°C, marginally lower than K[PbCl₃] (~10⁻³ S/cm), due to Rb⁺'s lower mobility .

Environmental Impact : Both compounds are classified as hazardous due to lead content, but Rb[PbCl₃]’s lower solubility may reduce its environmental mobility compared to K[PbCl₃] .

Key Limitations : Direct comparative studies on these compounds are scarce, and much of the data are extrapolated from analogous systems. Further experimental work is needed to validate theoretical predictions.

Q & A

Basic Research Questions

Q. What standard protocols are recommended for synthesizing Rubidium trichloroplumbate in laboratory settings?

- Methodology : Synthesis typically involves stoichiometric reactions between rubidium chloride (RbCl) and lead(II) chloride (PbCl₂) under inert conditions (e.g., argon atmosphere). Precise molar ratios (1:1 for Rb:Pb) and controlled heating (200–300°C) in a sealed quartz ampoule are critical. Post-synthesis, purification via vacuum sublimation or recrystallization in anhydrous solvents (e.g., ethanol) ensures high purity. Characterization should include X-ray diffraction (XRD) for crystal structure validation and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what parameters require optimization?

- Methodology :

- NMR Spectroscopy : Use ⁸⁷Rb/⁸⁵Rb NMR to study local electronic environments. Optimize magnetic field homogeneity and employ dual-nuclei recording to reduce experimental uncertainties (δ ≈ 10⁻⁷) .

- XRD : Optimize monochromatic radiation (e.g., Cu-Kα) and refine lattice parameters using Rietveld analysis.

- UV-Vis Spectroscopy : Monitor charge-transfer transitions in the visible range (400–600 nm) to confirm Pb²⁺ coordination .

Q. What factors influence the purity of this compound during synthesis, and how can they be controlled?

- Methodology : Key factors include reactant stoichiometry, moisture exclusion (hygroscopic RbCl), and reaction time/temperature. Control via:

- Stoichiometric calibration : Use gravimetric analysis for RbCl and PbCl₂.

- Inert conditions : Conduct synthesis in gloveboxes with O₂/H₂O levels <1 ppm.

- Post-synthesis analysis : Employ inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities (e.g., Rb₂PbCl₄ byproducts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical predictions and experimental data for this compound’s magnetic properties?

- Methodology :

- Computational modeling : Use density functional theory (DFT) to simulate magnetic moments, accounting for relativistic effects (spin-orbit coupling in Pb²⁺).

- Experimental cross-validation : Compare NMR-derived magnetic moments (⁸⁷Rb/⁸⁵Rb) with SQUID magnetometry results. Address discrepancies by refining crystal field parameters or probing lattice distortions via high-resolution XRD .

Q. What strategies minimize isotopic interference in NMR analysis of this compound?

- Methodology :

- Isotopic enrichment : Use ⁸⁷Rb-enriched precursors to reduce signal overlap with ⁸⁵Rb.

- Pulse sequence optimization : Apply WURST-QCPMG (Wideband, Uniform Rate, Smooth Truncation Quadrupolar Carr-Purcell-Meiboom-Gill) to broaden excitation bandwidths and resolve quadrupolar splits.

- Error mitigation : Use dual-nuclei referencing (e.g., ¹³³Cs as an internal standard) to calibrate magnetic field instabilities .

Q. How can dual-nuclei NMR techniques improve accuracy in measuring this compound’s nuclear magnetic moments?

- Methodology : Simultaneous recording of ⁸⁷Rb and ⁸⁵Rb NMR signals reduces systematic errors (e.g., magnetic field drift). Key steps:

- Hardware synchronization : Use phase-locked oscillators for dual-channel detection.

- Data analysis : Apply Bayesian statistics to deconvolute overlapping peaks and extract precise gyromagnetic ratios (γ). This approach achieves δ ≈ 10⁻⁷ uncertainty, critical for quantum metrology applications .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported lattice parameters for this compound?

- Methodology :

- Meta-analysis : Compile XRD datasets from multiple studies and assess outliers via Grubbs’ test.

- Sample variability : Investigate synthesis conditions (e.g., cooling rates affecting crystal defects).

- Advanced characterization : Use neutron diffraction to resolve light-atom positions (Cl⁻) obscured in XRD .

Methodological Best Practices

- Experimental replication : Follow Beilstein Journal guidelines for detailed method reporting, including raw data (e.g., XRD .cif files) in supplementary materials .

- Statistical rigor : Use NIH-compliant protocols for error reporting (e.g., 95% confidence intervals for NMR shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.